molecular formula C14H17NO2 B12561440 acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine CAS No. 164294-89-7

acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12561440
CAS No.: 164294-89-7
M. Wt: 231.29 g/mol
InChI Key: CDNLNVUEWQONAH-UTONKHPSSA-N
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Description

Acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is a compound that combines the properties of acetic acid and a specific amine derivative. Acetic acid is a well-known carboxylic acid with the formula CH₃COOH, commonly used in various industrial and household applications. The amine derivative, (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine, is a more complex molecule that includes an indene structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine typically involves multiple steps:

    Formation of the Indene Derivative: The indene derivative can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Prop-2-ynyl Group: This step involves the addition of a prop-2-ynyl group to the nitrogen atom of the indene derivative. This can be achieved through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the amine derivative using acetic anhydride or acetyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of acetic acid typically involves the carbonylation of methanol using rhodium or iridium-based catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water.

    Reduction: Acetic acid can be reduced to ethanol.

    Substitution: The amine derivative can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Ethanol.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

Acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is unique due to its combination of an acetic acid moiety with a complex amine derivative, providing it with distinct chemical and biological properties.

Properties

CAS No.

164294-89-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H13N.C2H4O2/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2(3)4/h1,3-6,12-13H,7-9H2;1H3,(H,3,4)/t12-;/m1./s1

InChI Key

CDNLNVUEWQONAH-UTONKHPSSA-N

Isomeric SMILES

CC(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12

Canonical SMILES

CC(=O)O.C#CCNC1CCC2=CC=CC=C12

Origin of Product

United States

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